Superior Cancer Cell Selectivity
Antitumor agent-63 (Compound 40) demonstrates a uniquely high selectivity for cancer cells, a feature absent in clinically approved camptothecin derivatives. Against the HCT116 colorectal cancer cell line, Compound 40 exhibited an IC50 of 0.8 µM, while showing minimal toxicity towards normal human embryonic kidney cells (HEK-293) with an IC50 exceeding 100 µM [1]. This corresponds to a selectivity index (IC50_HEK-293 / IC50_HCT116) of >125. In contrast, the parental compound camptothecin (CPT) and the clinical comparator irinotecan (>100 µM against all cell lines) lack this discriminatory capability, resulting in dose-limiting toxicities [1]. The high selectivity is attributed to the BLM disaccharide moiety which mediates tumor targeting and the optimized diethylene glycol linker length [1].
| Evidence Dimension | Selectivity Index (Normal cell IC50 / Cancer cell IC50) |
|---|---|
| Target Compound Data | >125 (IC50 >100 µM in HEK-293 / IC50 0.8 µM in HCT116) |
| Comparator Or Baseline | Irinotecan: IC50 >100 µM across all tested cell lines; Camptothecin (CPT): IC50 in HEK-293 comparable to cancer cells (no selectivity reported) |
| Quantified Difference | >125-fold selectivity for cancer cells versus normal cells |
| Conditions | In vitro cytotoxicity assay; 72-hour exposure; HCT116 (colorectal cancer) and HEK-293 (normal kidney) cell lines |
Why This Matters
A selectivity index >125 indicates a substantially wider therapeutic window, enabling effective cancer cell eradication at concentrations that leave normal tissue unharmed—a critical advantage for reducing systemic toxicity in preclinical oncology models.
- [1] Li M, Ye W, Fu K, et al. Oligosaccharide-camptothecin conjugates as potential antineoplastic drugs: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. 2020;202:112509. View Source
